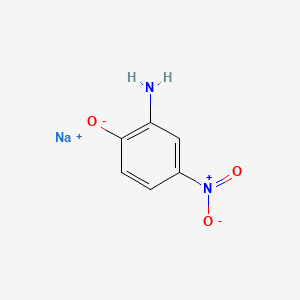
Sodium 2-amino-4-nitrophenolate
概要
説明
Sodium 2-amino-4-nitrophenolate is a useful research compound. Its molecular formula is C6H6N2NaO3 and its molecular weight is 177.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Reduction of Nitrophenols
Sodium 2-amino-4-nitrophenolate plays a crucial role in the catalytic reduction of nitrophenols, a class of chemicals known for their adverse effects on human health and aquatic life. This process is significant in environmental chemistry, especially for the removal of hazardous dyes from water sources. Recent studies have highlighted the efficiency of various nanocatalytic systems, utilizing sodium borohydride (NaBH4) as a reducing agent, to transform nitrophenols into less harmful aminophenols. These findings underscore the importance of this compound in developing advanced methodologies for dye removal and the potential for its application in water treatment technologies (Din et al., 2020).
Hydrogen Source in Catalytic Reactions
Another critical application of this compound is in the catalytic reduction of 4-nitrophenol to 4-aminophenol, a widely utilized model reaction to evaluate the catalytic activity of nanoparticles. Interestingly, research indicates that water, rather than sodium borohydride, may act as the hydrogen source for the conversion of nitro to amino groups. This discovery sheds light on the mechanistic pathways of such reductions and opens up new avenues for understanding and improving catalytic reactions involving this compound (Zhao et al., 2019).
Kinetic Analysis and Reaction Mechanisms
The kinetic analysis of the catalytic reduction of nitrophenols, particularly 4-nitrophenol, to aminophenols in the presence of metal nanoparticles and sodium borohydride, provides deep insights into the reaction mechanisms and efficiency of this compound as a catalyst. Understanding these kinetics is essential for optimizing reaction conditions and enhancing the catalytic performance of this compound in environmental and industrial applications (Gu et al., 2014).
Environmental Remediation
In environmental science, this compound's role extends to the biotransformation and removal of nitrophenols under denitrifying conditions. Its application in upflow anaerobic sludge blanket (UASB) reactors demonstrates the compound's potential in facilitating the removal of toxic nitrophenols from wastewater, thereby contributing to safer water systems and mitigating pollution (Karim & Gupta, 2003).
Safety and Hazards
将来の方向性
The Sodium 2-amino-4-nitrophenolate market is expected to grow, driven by various factors such as technological advancements, changing consumer behaviors, regulatory shifts, and global trends . Strategic collaborations and partnerships are pivotal in shaping growth definitions in the this compound market .
生化学分析
Biochemical Properties
Sodium 2-amino-4-nitrophenolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of tyrosine phosphatase, which in turn affects the activity of cation channels such as Ca2+, K+, and Na+ . This inhibition can lead to alterations in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of cation channels, leading to changes in cellular ion homeostasis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. For instance, the compound’s interaction with tyrosine phosphatase results in the inhibition of cation channel activity, which affects cellular signaling and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of similar compounds have been associated with toxic effects such as hyperthermia and oxidative stress . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can affect the activity of enzymes involved in oxidative phosphorylation and other metabolic processes . These interactions can lead to changes in cellular energy production and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s effects on cellular function and metabolism.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-amino-4-nitrophenolate involves the reaction of 2-nitrophenol with sodium hydroxide and ammonium chloride, followed by reduction with sodium dithionite.", "Starting Materials": [ "2-nitrophenol", "Sodium hydroxide", "Ammonium chloride", "Sodium dithionite" ], "Reaction": [ "Dissolve 2-nitrophenol in water", "Add sodium hydroxide and ammonium chloride to the solution", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it", "Dissolve the precipitate in water", "Add sodium dithionite to the solution", "Stir the mixture for 1 hour", "Filter the solution and wash the precipitate with water", "Dry the precipitate to obtain Sodium 2-amino-4-nitrophenolate" ] } | |
CAS番号 |
61702-43-0 |
分子式 |
C6H6N2NaO3 |
分子量 |
177.11 g/mol |
IUPAC名 |
sodium;2-amino-4-nitrophenolate |
InChI |
InChI=1S/C6H6N2O3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H,7H2; |
InChIキー |
BRFXNNKOCOUTSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)[O-].[Na+] |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)O.[Na] |
| 61702-43-0 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
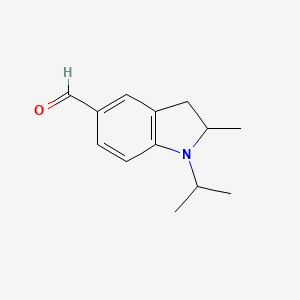
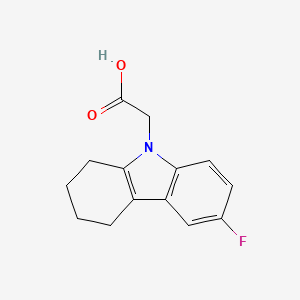
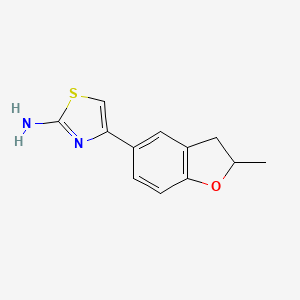

![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)


![(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid](/img/structure/B1310031.png)
![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)

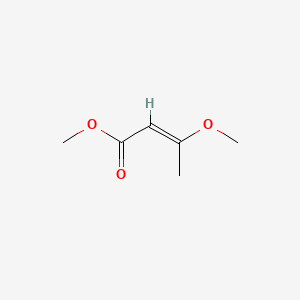

![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)
